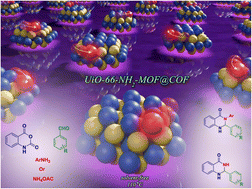Unique and outstanding catalytic behavior of a novel MOF@COF composite as an emerging and powerful catalyst in the preparation of 2,3-dihydroquinazolin-4(1H)-one derivatives†
Nanoscale Advances Pub Date: 2023-11-06 DOI: 10.1039/D3NA00805C
Abstract
The creation of an emerging porous structure using the hybridization of UiO-66-NH2-MOF, a zirconium-based metal–organic framework (MOF), with a covalent organic framework (COF) based on terephthaldehyde and melamine (UiO-66-NH2-MOF@COF), was assessed using SEM, XRD, EDX/mapping, FT-IR, BET, and TGA analyses. Using the obtained composite as a potential recoverable heterogeneous nanocatalyst, different aldehydes were condensed with isatoic anhydride and anilines or ammonium acetate under solvent-free conditions to create derivatives of 2,3-dihydroquinazolin-4(1H)-one. Examining the catalytic capabilities of the designed UiO-66-NH2-MOF@COF to efficiently produce 2,3-dihydroquinazolin-4(1H)-ones was a standout activity. Low catalyst loading, simple set-up, outstanding yields, and catalyst recoverability are all benefits of this research.


Recommended Literature
- [1] Reduced charge fluctuations in individual SnO2nanowires by suppressed surface reactions†
- [2] Isochondodendrine and 2′-norcocsuline: additional alkaloids from Triclisia subcordata induce cytotoxicity and apoptosis in ovarian cancer cell lines†‡
- [3] Single-particle enumeration-based ultrasensitive enzyme activity quantification with fluorescent polymer nanoparticles†
- [4] 48. Studies in the polyene series. Part XII. Ethynylcarbinols from sorbaldehyde and octatrienal. Poly-carbon anionotropic rearrangements
- [5] F-element metalated dipyrrins: synthesis and characterization of a family of uranyl bis(dipyrrinate) complexes†
- [6] Automated electrolyte formulation and coin cell assembly for high-throughput lithium-ion battery research
- [7] The first organically templated open-framework metal-sulfites with layered and three-dimensional diamondoid structures†‡
- [8] Correction: Local reaction environment for selective electroreduction of carbon monoxide
- [9] Manipulating Ru oxidation within electrospun carbon nanofibers to boost hydrogen and oxygen evolution for electrochemical overall water splitting†
- [10] Self-assembly of a short-chain ionic liquid within deep eutectic solvents†










